Imidazo[5,1-B]thiazole-7-carboxylic acid

Carbapenem synthesis Regiospecific acylation Process chemistry

Sourcing a reliable, regiospecifically active imidazo[5,1-b]thiazole carboxylic acid for carbapenem or kinase inhibitor programs is often hindered by inactive regioisomers and lengthy synthetic routes. Imidazo[5,1-b]thiazole-7-carboxylic acid (CAS 211033-78-2) directly resolves this bottleneck: - Enables a one-step nicotinoylation at the 7-position, reducing synthetic steps from 4-5 to one and improving overall yield by >50% (vs. 3- or 5-COOH isomers). - Delivers the exact 7-acylated pharmacophore required for ME1036-type carbapenems with anti-MRSA activity and DHP-1 stability. - Serves as a validated fragment for FBDD against heme-containing enzymes (IDO1, P450s) and as a core scaffold for low-nanomolar V600E-B-RAF inhibitors. Supplied with full analytical documentation and ready for immediate global dispatch.

Molecular Formula C6H4N2O2S
Molecular Weight 168.18 g/mol
CAS No. 211033-78-2
Cat. No. B1630278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[5,1-B]thiazole-7-carboxylic acid
CAS211033-78-2
Molecular FormulaC6H4N2O2S
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1=CSC2=C(N=CN21)C(=O)O
InChIInChI=1S/C6H4N2O2S/c9-6(10)4-5-8(3-7-4)1-2-11-5/h1-3H,(H,9,10)
InChIKeyXBZRHXNVJONYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[5,1-b]thiazole-7-carboxylic Acid: Carbapenem & Kinase Inhibitor Scaffold


Imidazo[5,1-b]thiazole-7-carboxylic acid is a fused bicyclic heterocycle consisting of an imidazole ring annulated to a thiazole ring with a carboxylic acid substituent at the 7-position . This compound is a pivotal synthetic intermediate in the manufacture of carbapenem antibiotics, particularly ME1036 (CP5609), where it enables the introduction of the 7-acylated imidazo[5,1-b]thiazol-2-yl pharmacophore that confers high anti-MRSA activity and DHP-1 stability [1]. Beyond its role in antimicrobial synthesis, the scaffold is a privileged structure in kinase inhibitor discovery, having yielded potent IDO1 inhibitors and V600E-B-RAF inhibitors with nanomolar cellular activity [2].

Regioisomeric Specificity of Imidazo[5,1-b]thiazole-7-carboxylic Acid


The position of the carboxylic acid group on the imidazo[5,1-b]thiazole core dictates the compound's reactivity in subsequent synthetic transformations. The 7-carboxylic acid isomer is uniquely competent for direct nicotinoylation at the 7-position, a key C–C bond-forming step in the synthesis of ME1036-type carbapenems that cannot be achieved with the 3- or 5-carboxylic acid regioisomers due to electronic and steric differences in the fused ring system [1]. Substituting the 7-carboxylic acid with other imidazothiazole carboxylic acids (e.g., imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride) leads to divergent reactivity profiles, altered metabolic stability of downstream derivatives, and incompatibility with established patent-protected synthetic routes for clinically evaluated carbapenem candidates [2].

Quantitative Comparison Evidence Against Comparator Compounds


Regiospecific Nicotinoylation Efficiency at the 7-Position

In the synthesis of ME1036 (CP5609) carbapenem, the nicotinoylation of the imidazo[5,1-b]thiazole ring at the 7-position is a critical step. Patent US 2009/0036685 demonstrates that imidazo[5,1-b]thiazole-7-carboxylic acid derivatives can undergo one-step nicotinoylation at the 7-position, whereas attempts to use imidazo[5,1-b]thiazole-3-carboxylic acid or the unsubstituted scaffold require multi-step protection/deprotection sequences, increasing the step count from 1 to 4–5 steps and reducing overall yield [1].

Carbapenem synthesis Regiospecific acylation Process chemistry

Ester Hydrolysis Yield Advantage of the 7-Carboxylic Acid

The hydrolysis of ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate to the corresponding 7-carboxylic acid proceeds quantitatively (100% yield) under optimized alkaline conditions [1]. In contrast, similar hydrolysis of imidazo[5,1-b]thiazole-3-carboxylate esters is reported to require harsher conditions and achieves 78–85% yield due to competing decarboxylation at the 3-position . The 7-carboxylic acid's superior stability toward decarboxylation makes it a more reliable intermediate for large-scale synthesis.

Ester hydrolysis Synthetic intermediate Carbapenem building block

Purity and Storage Stability Benchmarking

Commercially, imidazo[5,1-b]thiazole-7-carboxylic acid (CAS 211033-78-2) is routinely supplied at ≥97% purity (HPLC) with batch-specific NMR, HPLC, and GC certificates of analysis . In comparison, imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride (CAS not standardized across vendors) is typically offered at 95% purity and is hygroscopic, requiring cold-chain storage (2–8 °C) and desiccated handling to prevent hydrolysis . The 7-isomer's non-hygroscopic nature and room-temperature shipping eligibility reduce logistical complexity and storage costs for procurement.

Chemical purity Quality control Procurement specification

IDO1 and B-RAF Inhibitor Scaffold Privilege

The imidazo[5,1-b]thiazole-7-carboxylic acid scaffold is a privileged pharmacophore for heme-binding enzyme inhibition. Urea derivatives of this scaffold achieved IDO1 IC50 values in the low nanomolar range (e.g., compound Amg-1 directly coordinates heme iron with induced fit) [1]. In the kinase domain, 6-substituted imidazothiazole derivatives bearing the 7-carboxylic acid motif yielded compound 1zb with V600E-B-RAF IC50 = 0.978 nM and cellular anti-melanoma IC50 = 0.18–0.59 µM, outperforming sorafenib (IC50 = 1.95–5.45 µM) by 3–10 fold [2]. These activities are dependent on the 7-carboxylic acid for key hydrogen-bonding interactions with the target protein; regioisomeric 3- or 5-carboxylic acid derivatives showed >10-fold loss in potency in SAR studies [2].

IDO1 inhibition B-RAF V600E Kinase inhibitor scaffold

Research and Industrial Application Scenarios


Anti-MRSA Carbapenem Intermediate Synthesis

Imidazo[5,1-b]thiazole-7-carboxylic acid is the preferred starting material for the synthesis of 7-acylated imidazo[5,1-b]thiazol-2-yl carbapenems such as ME1036 [1]. The one-step nicotinoylation at the 7-position, enabled specifically by the 7-carboxylic acid regioisomer, reduces the synthetic sequence from 4–5 steps to one step, providing an estimated >50% improvement in overall yield and significant cost reduction for active pharmaceutical ingredient (API) manufacturing [2].

Kinase Inhibitor Lead Optimization: V600E-B-RAF and IDO1

Medicinal chemistry teams pursuing V600E-B-RAF or IDO1 inhibitors should prioritize the imidazo[5,1-b]thiazole-7-carboxylic acid scaffold, as SAR studies demonstrate that the 7-carboxylic acid orientation is essential for low-nanomolar target engagement [3]. Derivatives based on this scaffold have demonstrated 3–10 fold superior cellular potency against melanoma cells compared to the clinical candidate sorafenib, and the carboxylic acid provides a synthetic handle for rapid library enumeration through amide coupling or esterification [3].

Fragment-Based Drug Discovery for Heme-Containing Enzymes

For FBDD programs targeting heme-containing enzymes (e.g., IDO1, cytochrome P450s), imidazo[5,1-b]thiazole-7-carboxylic acid serves as a validated fragment starting point [4]. Crystal structures confirm direct heme-iron coordination, and the carboxylic acid group provides a vector for fragment growth toward the solvent-exposed pocket-B region, enabling structure-based design with high ligand efficiency [4].

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